pilA protein - 134632-31-8

pilA protein

Catalog Number: EVT-1520270
CAS Number: 134632-31-8
Molecular Formula: C5H7NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PilA proteins are primarily sourced from various bacterial genera, including Pseudomonas, Neisseria, and Synechocystis. They are classified under the broader category of pilin proteins, which are characterized by their ability to polymerize into filamentous structures. These proteins typically share a conserved N-terminal region essential for their assembly into pili. The classification of PilA proteins is often based on sequence homology and functional characteristics related to type IV pilus assembly.

Synthesis Analysis

Methods of Synthesis

The synthesis of PilA proteins can be achieved through various biochemical methods. Notably, flow-based solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for the on-demand synthesis of peptides and proteins, including PilA variants. This method involves the iterative deprotection and coupling of Nα-protected amino acids linked to a resin support.

Technical Details

  1. Flow Chemistry: This approach allows for high control over reaction conditions, minimizing aggregation issues commonly encountered with longer peptides.
  2. In-line Analysis: Automated systems can monitor the efficiency of each coupling step using UV-Vis spectroscopy, providing real-time feedback on synthesis progress.
  3. Purification Techniques: After synthesis, proteins are typically purified using affinity chromatography or gel electrophoresis techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to ensure high purity before functional assays.
Molecular Structure Analysis

Structure of PilA Protein

The molecular structure of PilA proteins is characterized by an α-helical N-terminal region that plays a critical role in self-assembly into pilus filaments. The structural integrity is often maintained through disulfide bridges between cysteine residues.

Data on Structure

  • Crystallography Studies: Recent studies have utilized X-ray crystallography to elucidate the three-dimensional structure of PilA proteins. For instance, the crystal structure of a fusion protein containing PilA revealed significant insights into its dimerization and folding patterns.
  • Mass Spectrometry: Techniques such as mass spectrometry have confirmed the presence and arrangement of disulfide bonds within the protein structure, providing further validation of its predicted conformation.
Chemical Reactions Analysis

Reactions Involving PilA Protein

PilA proteins undergo several post-translational modifications that are critical for their function. The primary reactions include:

  1. Proteolytic Cleavage: The removal of the N-terminal leader peptide by specific peptidases (e.g., PilD) is essential for activating the mature form of PilA.
  2. Methylation: Following cleavage, the N-terminal residue is often methylated to stabilize the protein structure and enhance its interaction with other pilin subunits during filament assembly.

Technical Details

These reactions are typically monitored using biochemical assays that assess changes in molecular weight or structural integrity through techniques like SDS-PAGE or mass spectrometry.

Mechanism of Action

Process Involving PilA Protein

The mechanism by which PilA proteins contribute to bacterial motility and biofilm formation involves several steps:

  1. Assembly into Filaments: Mature PilA proteins polymerize to form type IV pili on the bacterial surface.
  2. Twitching Motility: The retraction and extension of these pili facilitate movement across surfaces—a process known as twitching motility.
  3. Biofilm Development: PilA-mediated adhesion is crucial for establishing biofilms, which provide a protective environment for bacterial communities.

Data Supporting Mechanism

Experimental evidence has demonstrated that mutations in pilA genes significantly impair twitching motility and biofilm formation in various bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of PilA proteins typically ranges from 15 kDa to 25 kDa depending on the specific variant.
  • Solubility: These proteins are generally soluble in aqueous buffers at physiological pH but may aggregate under certain conditions.

Chemical Properties

  • Stability: The stability of PilA proteins can be influenced by environmental factors such as temperature and ionic strength.
  • Reactivity: The presence of reactive cysteine residues allows for potential covalent modifications that can affect function.
Applications

Scientific Uses

PilA proteins have significant applications in various scientific fields:

  1. Microbial Pathogenesis Studies: Understanding the role of PilA in bacterial adherence and invasion can inform strategies for combating infections.
  2. Biotechnology: Engineered variants of PilA can be used in biotechnological applications such as biosensors or targeted drug delivery systems.
  3. Biofilm Research: Investigating the mechanisms underlying biofilm formation can lead to new approaches for controlling biofilms in medical and industrial settings.
Structural Characterization of PilA Protein

Primary Sequence Analysis & Conserved Domains

PilA, the major subunit of type IV pili (T4P), exhibits a conserved primary sequence architecture across bacterial species. The protein is synthesized as a pre-pilin with an N-terminal leader peptide (typically 6–30 residues) and a hydrophobic transmembrane domain. Following cleavage by the peptidase PilD, the mature PilA retains a signature N-terminal α-helix (α1-N), which forms the pilus fiber core. This helix contains a highly conserved glycine-rich motif and a hydrophobic face critical for monomer polymerization [1] [2]. The C-terminal domain is more variable and includes the disulfide-bonded loop (D-loop), which stabilizes the globular head and mediates host-cell adhesion [1] [6]. For example:

  • Pseudomonas aeruginosa PilA group V (Pa110594 strain) has a 28-residue leader peptide and a 144-residue mature protein [1].
  • Shewanella oneidensis PilBac1 features a 22-residue hydrophobic α-helix and a D-loop anchored by Cys96–Cys113 [6].

Table 1: Conserved Domains in PilA Proteins

SpeciesN-Terminal α-Helix LengthD-Loop PositionKey Conserved Motifs
P. aeruginosa28 residuesCys128–Cys142Gly-rich motif (G1–G6)
S. oneidensis22 residuesCys96–Cys113Hydrophobic patch (V12, A15, L19)
S. sanguinis~20 residuesVariablePro22 kink site

Post-Translational Modifications

PilA undergoes several post-translational modifications (PTMs) that modulate its function:

  • Glycosylation: In P. aeruginosa strain 1244, PilA is modified with O-linked glycans (e.g., D-arabinofuranose) at serine residues in the D-loop. This modification is mediated by the accessory protein TfpW and enhances adhesion and immune evasion [1] [7].
  • Disulfide Bond Formation: A conserved Cys-Cys pair in the C-terminal domain forms a disulfide bridge, stabilizing the D-loop. Disruption in P. aeruginosa reduces twitching motility by 80% [1] [6].
  • Phosphorylation and Methylation: The N-terminal phenylalanine of mature PilA is methylated by PilD, facilitating hydrophobic packing in the pilus fiber. Phosphorylation of serine/threonine residues in Streptococcus sanguinis PilA modulates biofilm formation [4] [5].

Table 2: Key Post-Translational Modifications in PilA

PTM TypeFunctionEnzymes/EffectorsBacterial Species
GlycosylationAdhesion, immune evasionTfpW arabinosyltransferaseP. aeruginosa
Disulfide bondingStructural stabilization of D-loopDsbA oxidoreductaseP. aeruginosa, S. oneidensis
N-Terminal methylationPilus polymerizationPilD methyltransferaseS. sanguinis, P. aeruginosa

Quaternary Structure in Type IV Pili Assembly

PilA monomers polymerize into helical filaments via interactions between their N-terminal α-helices. The assembly requires a multi-protein complex including:

  • PilB: ATPase driving extrusion.
  • PilC/PilY1: Minor pilins initiating assembly.
  • PilQ: Secretin forming outer-membrane pores [2] [7].

In P. aeruginosa, the hydrophobic groove of one PilA α-helix docks into the hydrophobic pocket of the adjacent monomer, creating a "lollipop" arrangement where the C-terminal domains face outward. This exposes the D-loop for host-cell binding. Retraction ATPase PilT disassembles the fiber, enabling twitching motility [2] [4]. Mutations in α-helix residues (e.g., Val-9 → Ala) abolish pilus assembly by disrupting monomer stacking [1].

Comparative Structural Analysis Across Bacterial Species

PilA structures segregate into two subclasses: T4a (short leader peptides) and T4b (long leader peptides). Despite shared core folds, significant variations exist:

  • Structural Motifs: P. aeruginosa group V PilA (1.6-Å resolution) has an extra α-helix in the αβ-loop, resembling T4b pilins. Conversely, S. oneidensis PilBac1 (1.67-Å resolution) lacks the characteristic α-helical kink due to an extended Pro-poor region [1] [6].
  • D-loop Conformation: In S. sanguinis, the D-loop harbors a lectin domain that binds host glycans, while P. aeruginosa uses this loop for vitronectin binding [5] [7].
  • Filament Architecture: Neisseria gonorrhoeae pilins form tighter helices (10.4 Å rise per subunit) than P. aeruginosa (10.6 Å), altering fiber flexibility [1].

P. aeruginosa group III/V pilins share only 17–26% sequence identity with group I/II but maintain structural similarity through compensatory mutations in surface-exposed residues [1] [2]. This diversity influences vaccine design, as antibodies targeting conserved α-helical epitopes show broader cross-reactivity [7].

Properties

CAS Number

134632-31-8

Product Name

pilA protein

Molecular Formula

C5H7NO4

Synonyms

pilA protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.